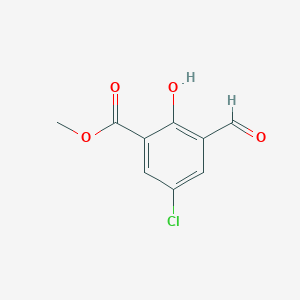
Methyl 5-chloro-3-formyl-2-hydroxybenzoate
説明
Methyl 5-chloro-3-formyl-2-hydroxybenzoate is a compound that is structurally related to various benzoate esters and derivatives. These compounds are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. The related compounds have been studied for their various properties, including their crystal structures, synthesis methods, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the formation of esters or Schiff bases from hydroxybenzoic acid derivatives. For instance, the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin was achieved starting from methyl 4-formylbenzoate through a series of reactions including Alder reaction, esterolysis, reduction, and selective oxidation . Similarly, the synthesis of other related compounds involves the use of conventional methods to obtain esters (X = CH3) and Schiff's bases (Z = N-aryl) . These methods yield the compounds in satisfactory purity and are crucial for further applications in various fields.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid was determined, revealing details about bond lengths, angles, and intramolecular hydrogen bonding . Another study on 6-Carbomethoxy-4-formyl-2-methyl-5-pivaloyloxymethyl-1,3-benzenediol, an intermediary of a metabolite, provided insights into its crystal structure and molecular interactions . These analyses are essential for understanding the physical properties and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives is influenced by their functional groups. For instance, the presence of formyl groups in compounds like 4-hydroxy-5-formylbenzoic acid derivatives allows for further reactions to form esters and Schiff bases, which have been shown to possess antimicrobial activity . The coupling reactions, as seen in the synthesis of isobenzofuran derivatives, are also significant, as they can yield products with interesting chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives, such as methyl 4-hydroxybenzoate, have been characterized using various analytical techniques. Liquid chromatography methods have been developed for the quantitative analysis of methyl and propyl p-hydroxybenzoates in pharmaceutical formulations . The crystal structure and intermolecular interactions of methyl 4-hydroxybenzoate were analyzed using Hirshfeld surface analysis, and computational calculations were performed to correlate experimental data with theoretical models . These studies provide a comprehensive understanding of the properties of these compounds, which is crucial for their application in different industries.
科学的研究の応用
Synthesis of Substituted Salicylaldehydes
Methyl 5-chloro-3-formyl-2-hydroxybenzoate has been utilized in the synthesis of salicylaldehydes with electron-withdrawing groups. This process involves the formylation of corresponding phenols with hexamethylenetetramine in various strong acids. Such reactions demonstrate better yields compared to traditional methods like the Duff reaction, indicating the compound's effectiveness in organic synthesis (Suzuki & Takahashi, 1983).
特性
IUPAC Name |
methyl 5-chloro-3-formyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPCMXOQXGTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

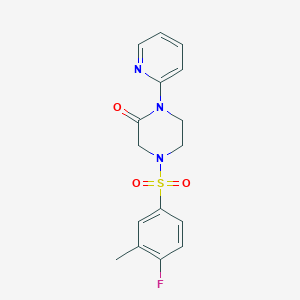
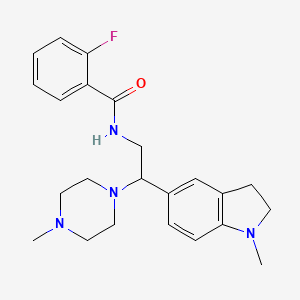
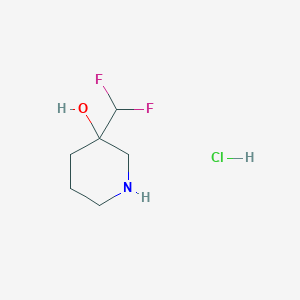
![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)
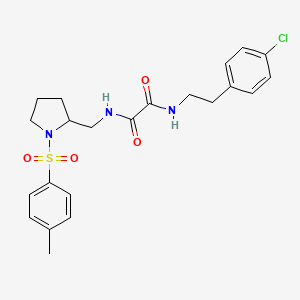
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)

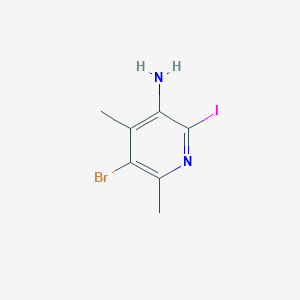
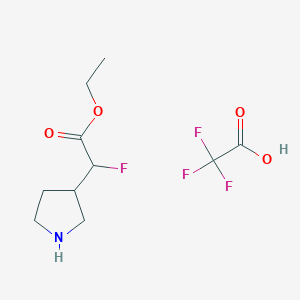
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)